molecular formula C11H14O5 B13875513 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

Katalognummer: B13875513
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: IYABFPLIQNVEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is a complex organic compound with the molecular formula C11H14O5. This compound is characterized by its cyclohexene ring structure, which is substituted with methoxycarbonyl, dimethyl, and oxo groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclohexanone derivative in the presence of a base, followed by esterification and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .

Eigenschaften

Molekularformel

C11H14O5

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H14O5/c1-6-8(9(13)16-3)7(12)4-5-11(6,2)10(14)15/h4-5H2,1-3H3,(H,14,15)

InChI-Schlüssel

IYABFPLIQNVEEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CCC1(C)C(=O)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.